molecular formula C12H14N2O6 B1473775 Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate CAS No. 1381944-43-9

Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate

Cat. No.: B1473775
CAS No.: 1381944-43-9
M. Wt: 282.25 g/mol
InChI Key: LHVJHRILVDYQAX-UHFFFAOYSA-N
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Description

Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate is a nitro-substituted benzoate ester characterized by:

  • A methyl ester at the carboxylate position.
  • A nitro group at the 3-position of the aromatic ring.
  • A 4-amino substituent functionalized with an ethoxycarbonylmethyl group.

This compound belongs to a class of nitrobenzoates widely studied for their roles as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. The ethoxycarbonylmethyl group introduces both steric bulk and electronic effects, influencing reactivity and physicochemical properties.

Properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-9-5-4-8(12(16)19-2)6-10(9)14(17)18/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJHRILVDYQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743036
Record name Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-43-9
Record name Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-nitro-4-aminobenzoic acid derivatives

The initial step involves converting 3-nitro-4-aminobenzoic acid or related intermediates into their methyl ester forms. A common method is acid-catalyzed esterification using methanol and sulfuric acid or thionyl chloride in methanol.

Parameter Details
Starting material 3-nitro-4-aminobenzoic acid
Reagents Methanol, concentrated sulfuric acid or SOCl2
Conditions Reflux for 4 hours
Solvent Methanol
Yield Typically >90%
Notes Cooling during addition of SOCl2 critical to control reaction exotherm

This method is supported by analogous esterifications of methyl 3-amino-4-methylbenzoate, where SOCl2 in methanol under reflux yielded 97% of methyl ester product with high purity.

Amino group functionalization with ethoxycarbonylmethyl substituent

The key functionalization involves alkylation of the amino group with an ethoxycarbonylmethyl moiety. This is generally achieved by reacting the methyl 3-nitro-4-aminobenzoate intermediate with ethyl bromoacetate or an equivalent alkylating agent under basic conditions.

Parameter Details
Starting material Methyl 3-nitro-4-aminobenzoate
Alkylating agent Ethyl bromoacetate or ethyl chloroacetate
Base Suitable bases such as triethylamine or sodium hydride
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature Ambient to moderate heating (25-60°C)
Reaction time Several hours (4-12 h)
Yield Moderate to high (variable by conditions)

This nucleophilic substitution proceeds via the amino nitrogen attacking the electrophilic carbon of the ethoxycarbonylmethyl halide, forming the desired N-substituted product.

Reduction and purification steps (if applicable)

If starting from nitro precursors, selective reduction to amino derivatives may be required. Common reducing agents include Raney nickel under hydrogen atmosphere, sodium borohydride, or catalytic hydrogenation with Pd/C.

Reducing Agent Solvent Conditions Notes
Raney Nickel + H2 Ethyl acetate, DMF 50 psi H2, 5 h, 50°C High selectivity, mild conditions
Sodium borohydride Alcoholic solvents Room temperature For milder reductions
Pd/C + H2 Ester or ether solvents Ambient to elevated pressure Efficient for nitro to amino

Following reduction, purification is typically achieved by extraction, crystallization, or chromatography to isolate the pure this compound or its amino derivative.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Product
1 Esterification 3-nitro-4-aminobenzoic acid + MeOH + SOCl2, reflux 4 h Methyl 3-nitro-4-aminobenzoate
2 N-Alkylation Methyl 3-nitro-4-aminobenzoate + ethyl bromoacetate + base, DMF, 25-60°C, 4-12 h This compound
3 Purification Extraction, drying, crystallization Pure target compound

Research Findings and Data Summary

Aspect Data/Observation
Esterification yields >90% yield with SOCl2 in methanol under reflux conditions; product isolated as beige powder
Alkylation efficiency Dependent on base and solvent; polar aprotic solvents and mild heating improve yield
Reduction methods Raney Ni hydrogenation effective for nitro reduction; conditions optimized for selectivity
Purification Standard organic extraction and drying with MgSO4, followed by crystallization or chromatography
Analytical characterization IR, NMR, and HPLC confirm structure and purity; typical IR bands for esters and nitro groups observed

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate can undergo reduction to form the corresponding amine.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products:

    Oxidation: 4-((2-ethoxy-2-oxoethyl)amino)-3-aminobenzoate.

    Reduction: 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoic acid.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its nitro group can be reduced to an amine, which can then be further modified to introduce fluorescent tags for imaging studies.

Medicine: The compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties. It can also serve as a lead compound in the development of new therapeutic agents.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for easy incorporation into polymer chains, imparting desirable properties to the final product.

Mechanism of Action

The mechanism of action of Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Amino Position

The nature of the substituent on the 4-amino group significantly impacts synthetic routes, stability, and applications. Key analogs include:

Compound Name Substituent at 4-Amino Position Key Properties/Applications Synthesis Yield Reference
Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate Ethoxycarbonylmethyl Intermediate for drug design N/A Target
Methyl 4-(benzylamino)-3-nitrobenzoate Benzyl Antibacterial activity; pale yellow solid 47–86%
Methyl 4-(cyclohexylamino)-3-nitrobenzoate Cyclohexyl High lipophilicity; amorphous powder 88%
Methyl 4-((2,4-dichlorobenzyl)amino)-3-nitrobenzoate 2,4-Dichlorobenzyl Halogenated analog; m.p. 132–133°C 65%
Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)-3-nitrobenzoate 4-Isobutoxy-3-isopropylphenyl Palladium-catalyzed coupling; 81.8% yield 81.8%

Key Observations :

  • Benzyl and cyclohexyl analogs exhibit moderate to high yields (47–88%) depending on steric hindrance .
  • Halogenated derivatives (e.g., dichlorobenzyl) show reduced yields (65%), likely due to electronic deactivation .
  • Bulky aryl substituents (e.g., isobutoxy-isopropylphenyl) require palladium catalysts for coupling, achieving high yields (~81.8%) .

Ester Group Variations

Replacing the methyl ester with ethyl or tert-butyl groups alters solubility and metabolic stability:

Compound Name Ester Group Solubility/Stability Notes Reference
This compound Methyl Moderate solubility in polar solvents Target
Ethyl 4-((4-chloro-3-nitrobenzoyl)amino)benzoate Ethyl Enhanced lipophilicity; used in prodrugs
t-Butyl 4-((4-hydroxyphenoxy)methyl)-3-nitrobenzoate t-Butyl Improved stability under acidic conditions

Key Observations :

  • Ethyl esters (e.g., ) are preferred in prodrug formulations for slower hydrolysis.
  • t-Butyl esters (e.g., ) offer steric protection against enzymatic degradation.

Functional Group Modifications

Nitro Group Position and Electronic Effects
  • Methyl 4-(2-(methoxycarbonyl)phenylthio)-3-nitrobenzoate replaces the amino group with a thioether, introducing sulfur’s electron-donating effects. Synthesized via Cs₂CO₃-mediated coupling (99% yield) .
  • Methyl 3-amino-4-(cyclohexylamino)benzoate reduces the nitro group to an amine, altering electronic properties and enabling hydrogen bonding .
Hydrogen Bonding and Crystal Packing
  • Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate forms intramolecular N–H···O hydrogen bonds, stabilizing its crystal structure .
  • The ethoxycarbonylmethyl group in the target compound may similarly influence supramolecular interactions.

Spectral and Analytical Data Comparison

Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) Molecular Weight
Methyl 4-(benzylamino)-3-nitrobenzoate 7.73 (d, J=2.00 Hz, 1H), 3.89 (s, 3H) 1654 (C=O), 1520 (NO₂) 286.29
Methyl 4-(cyclohexylamino)-3-nitrobenzoate 7.45–7.37 (m, 2H), 3.80 (s, 3H) 1680 (C=O), 1545 (NO₂) 253.20
This compound Not reported in evidence Expected peaks: ~1700 (C=O ester), 1525 (NO₂) 298.28 (calc.) Target

Key Observations :

  • Aromatic protons in benzylamino analogs resonate downfield (δ ~7.7–8.9 ppm) due to electron-withdrawing nitro groups .
  • Nitro group stretching in IR consistently appears near 1520–1545 cm⁻¹ across analogs .

Biological Activity

Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate, known by its CAS number 1381944-43-9, is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a nitro group and an ethoxycarbonylmethyl amino moiety, which contribute to its biological activities. The molecular formula is C13H15N3O5C_{13}H_{15}N_{3}O_{5}, and it possesses several functional groups that may interact with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Antioxidant Properties : Research suggests that similar compounds exhibit antioxidant activity, which could mitigate oxidative stress in cells.
  • Antimicrobial Effects : Some derivatives have shown promise as antimicrobial agents against specific pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Description Reference
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Antioxidant Scavenges free radicals, reducing oxidative damage in cellular models.
Enzyme Inhibition Potential inhibitor of key metabolic enzymes involved in cancer pathways.
Cytotoxicity Induces apoptosis in certain cancer cell lines, suggesting anti-cancer properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating potential for development as a new antibiotic agent.
  • Antioxidant Effects : In vitro studies revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests a protective role against cellular damage, which is crucial in conditions such as neurodegenerative diseases.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as an anticancer agent, warranting further investigation into its efficacy and safety in vivo.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nitration and amination steps. For nitration, controlling temperature (e.g., ice-cooling during nitric acid addition) and stoichiometric ratios of sulfuric acid (as a catalyst) is critical to minimize byproducts . Post-reaction, quenching in ice ensures product solidification. Purification via recrystallization (e.g., using methanol) improves purity, with TLC (silica gel, 8:2 hexane/ethyl acetate) confirming homogeneity . Yield optimization (e.g., 53% in similar nitrobenzoate syntheses) depends on avoiding excess starting material and ensuring complete nitration.

Q. How can researchers validate the purity and structural identity of this compound during initial characterization?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • TLC : Monitor reaction progress and confirm purity (e.g., Rf = 0.35 in hexane/ethyl acetate) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 75–77°C for methyl 3-nitrobenzoate) with literature .
  • 1H/13C NMR : Confirm substitution patterns and amine/ester linkages (e.g., δ 3.80 ppm for methoxy groups) .

Advanced Research Questions

Q. What advanced synthetic strategies (e.g., microwave-assisted or solvent-free methods) can improve the efficiency of synthesizing nitrobenzoate derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves regioselectivity in nitration/amination steps. Demonstrated in analogous syntheses of methyl 4-(2-bromophenoxy)-3-nitrobenzoate with 91% yield .
  • Ionic Liquid (IL)-Mediated Reactions : Enhance solubility and reduce side reactions. For example, IL-supported SN2 substitutions in nitrobenzoate derivatives achieve >90% efficiency under microwave conditions .

Q. How do hydrogen-bonding networks influence the crystallographic packing and stability of this compound?

  • Methodological Answer : X-ray crystallography reveals supramolecular interactions:

  • N–H⋯O/C–H⋯O Bonds : Form R²²(16) or R⁴⁴(28) ring motifs, stabilizing planar sheets (e.g., in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate) .
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bond patterns (e.g., chains vs. sheets) and predict crystal packing . Refinement parameters (R = 0.068, wR = 0.173) ensure accuracy in structural determination .

Q. What mechanistic insights explain unexpected byproducts (e.g., isomerization) during derivatization of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use UPLC-ESI-MS to detect intermediates (e.g., m/z 322.4 for bromophenoxy derivatives) .
  • Steric/Electronic Effects : Nitro groups direct electrophilic substitution, but competing pathways (e.g., SNAr vs. ring closure) may yield isomers. For example, reduction of nitro to amine in methyl 4-[(pyrazolyl)amino]-3-nitrobenzoate unexpectedly forms benzimidazole derivatives .

Q. How can computational modeling complement experimental data in predicting the pharmacological potential of this compound?

  • Methodological Answer :

  • Docking Studies : Map the nitro/ester groups to enzyme active sites (e.g., acetylcholinesterase inhibition, as seen in related thiazolium derivatives) .
  • QSAR Models : Correlate substituent effects (e.g., ethoxycarbonylmethyl) with bioactivity using logP, PSA, and hydrogen-bond donor/acceptor counts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate
Reactant of Route 2
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Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate

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